molecular formula C20H34O6 B157922 19(R)-hydroxy Prostaglandin E1

19(R)-hydroxy Prostaglandin E1

Cat. No.: B157922
M. Wt: 370.5 g/mol
InChI Key: QVVXWHIDRKRPMO-VOSXNNSYSA-N
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Description

19R-Hydroxy-PGE1 is a prostanoid.

Mechanism of Action

Target of Action

19®-hydroxy Prostaglandin E1, a derivative of Prostaglandin E1 (PGE1), primarily targets G-protein-coupled, prostanoid-specific receptors . These receptors play a crucial role in facilitating prostaglandin signaling. PGE1 also targets the GLI2 protein, a transcriptional mediator at the end of the Hedgehog pathway .

Mode of Action

The interaction of 19®-hydroxy Prostaglandin E1 with its targets results in a variety of changes. PGE1 has been found to have anti-thrombotic, endothelium-stabilizing, and leukocyte-stabilizing properties , as well as effects on lipid metabolism . It also acts as a potent GLI2 antagonist , overcoming resistance mechanisms of both SMO mutagenesis and GLI2 amplification .

Biochemical Pathways

19®-hydroxy Prostaglandin E1 affects several biochemical pathways. It is involved in the Hedgehog signaling pathway , where it inhibits GLI2 Amplification–Associated Activation . It also plays a role in the prostaglandin synthesis pathway , where it is derived from dihomogammalinolenic acid (20:3), an analogue of arachidonic acid .

Pharmacokinetics

The pharmacokinetics of 19®-hydroxy Prostaglandin E1 involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. PGE1 is rapidly metabolized when given intravenously, but its efficacy is maintained due to the biologically active metabolite 13,14-dihydro-PGE1 , which closely resembles the pharmacodynamic spectrum of PGE1 . More detailed pharmacokinetic studies specific to 19®-hydroxy Prostaglandin E1 are yet to be conducted.

Result of Action

The action of 19®-hydroxy Prostaglandin E1 results in molecular and cellular effects that contribute to its clinical efficacy. These include its anti-aggregating and vasodilator effects , which add to its clinical efficacy . It also exhibits pan-inhibition against multiple drug refractory activities for Hedgehog-targeted therapies .

Action Environment

The action, efficacy, and stability of 19®-hydroxy Prostaglandin E1 can be influenced by various environmental factors. For instance, in a high-glucose environment, PGE1 has been reported to maintain adequate oxygenation among patients . .

Biochemical Analysis

Biochemical Properties

19®-hydroxy Prostaglandin E1 interacts with various enzymes, proteins, and other biomolecules. PGE1 is derived from dihomogammalinolenic acid (20:3), an analogue of arachidonic acid (AA) . It is more active in tissue under physiological conditions than the more recently discovered PGs, such as prostacyclin (PGI2) . Its stability is mainly related to the fact that there are only two double bonds in its structure .

Cellular Effects

19®-hydroxy Prostaglandin E1 has significant effects on various types of cells and cellular processes. It has been reported to maintain adequate oxygenation among patients under one-lung ventilation (OLV) . PGE1 has anti-thrombotic, endothelium-stabilizing, and leukocyte-stabilizing properties, as well as effects on lipid metabolism .

Molecular Mechanism

The mechanism of action of 19®-hydroxy Prostaglandin E1 involves its interactions at the molecular level. PGE1 inhibits the Hedgehog (HH) signaling pathway through the EP4 receptor, enhancing cAMP-PKA activity, which promotes phosphorylation and degradation of GLI2 via the ubiquitination pathway .

Temporal Effects in Laboratory Settings

The effects of 19®-hydroxy Prostaglandin E1 change over time in laboratory settings. PGE1 has been reported to reduce ventricular hypertrophy and the expression of fibrosis over time . It also has a very short half-life of 5–10 minutes .

Dosage Effects in Animal Models

The effects of 19®-hydroxy Prostaglandin E1 vary with different dosages in animal models. Higher doses of PGE1 have been found to give greater benefits but also increase the adverse effects .

Metabolic Pathways

19®-hydroxy Prostaglandin E1 is involved in various metabolic pathways. PGE1 derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) .

Transport and Distribution

19®-hydroxy Prostaglandin E1 is transported and distributed within cells and tissues. It is administered via continuous intravenous infusion .

Properties

IUPAC Name

7-[(1R,2R,3R)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-17,19,21-22,24H,2-10,13H2,1H3,(H,25,26)/b12-11+/t14-,15+,16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVXWHIDRKRPMO-VOSXNNSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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